

Kinase Selectivity Face-Off: A Comparative Guide to Riviciclib

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Compound of Interest

Compound Name: Riviciclib
CAS No.: 920113-02-6
Cat. No.: B10761812

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In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the fundamental machinery of cell cycle progression. **Riviciclib** (also known as P276-00), a notable CDK inhibitor, has garnered attention for its distinct selectivity profile. This guide provides a detailed comparison of **Riviciclib**'s kinase selectivity with other prominent CDK inhibitors, supported by experimental data and protocols for the discerning researcher.

Comparative Kinase Selectivity Profiles

Riviciclib exhibits a unique inhibitory pattern, primarily targeting CDK1, CDK4, and CDK9.^{[1][2]} This profile distinguishes it from both highly selective CDK4/6 inhibitors and other broad-spectrum CDK inhibitors. To contextualize its performance, we compare its inhibitory concentrations (IC₅₀) with those of Flavopiridol (Alvocidib) and Dinaciclib, two well-characterized, broad-spectrum CDK inhibitors.

Kinase Target	Rivaciclib (P276-00) IC50 (nM)	Flavopiridol (Alvocidib) IC50 (nM)	Dinaciclib (SCH727965) IC50 (nM)
CDK1/cyclin B	79[1][2]	30[3]	3[2][4][5]
CDK2/cyclin E	>1000	170[3]	1[2][4][5]
CDK4/cyclin D1	63[1][2]	100[3]	~60-100
CDK5/p25	-	-	1[2][4][5]
CDK6/cyclin D3	-	60[1]	~60-100
CDK9/cyclin T1	20[1][2]	20[1]	4[2][4][5]

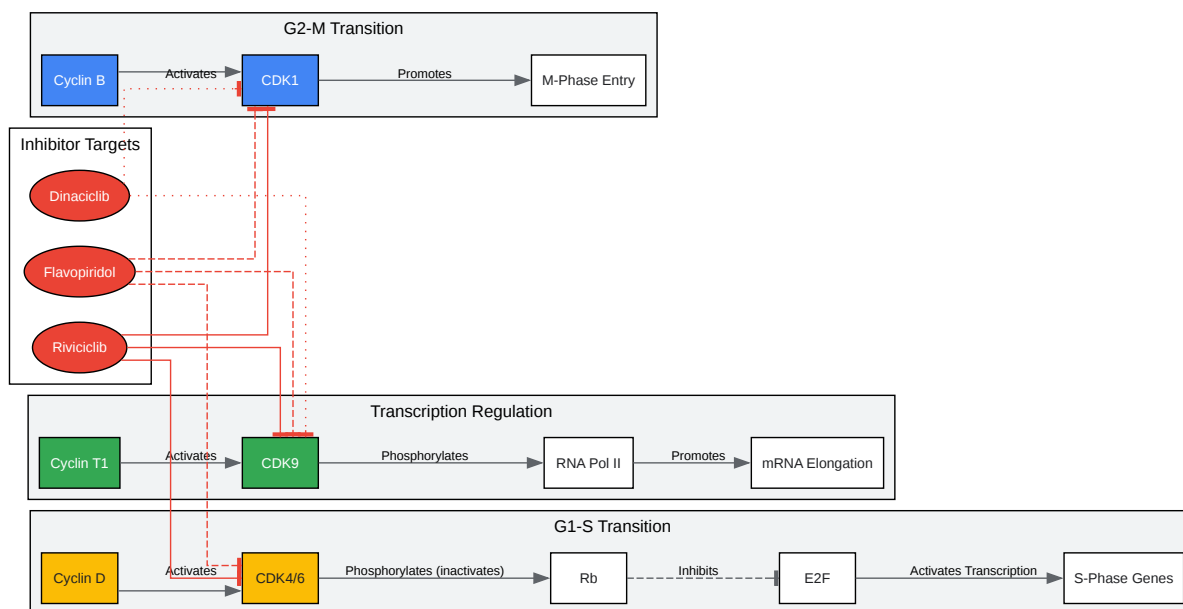
Data compiled from multiple sources. IC50 values can vary between different assay conditions.

Key Observations:

- **Rivaciclib** shows potent inhibition of CDK9, CDK4, and CDK1, with significantly less activity against CDK2.[2][6][7] This suggests a dual role in targeting both cell cycle progression (via CDK1 and CDK4) and transcription (via CDK9).
- Flavopiridol demonstrates broad-spectrum activity against multiple CDKs, with notable potency against CDK1, CDK9, CDK6, and CDK4.[1][3]
- Dinaciclib is a highly potent inhibitor of CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[4][5][8]

Unraveling the Mechanism: Signaling Pathways

The differential selectivity of these inhibitors translates to distinct impacts on cellular signaling. **Rivaciclib's** targeting of CDK1, CDK4, and CDK9 allows it to intervene at multiple points in the cell cycle and transcription.



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Caption: Simplified cell cycle and transcription pathways showing the primary targets of **Riviciclib**.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The IC50 values presented are typically determined using in vitro kinase assays. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of an inhibitor (e.g., **Rivaciclib**) required to inhibit 50% of the activity of a specific kinase (e.g., CDK4/Cyclin D1).

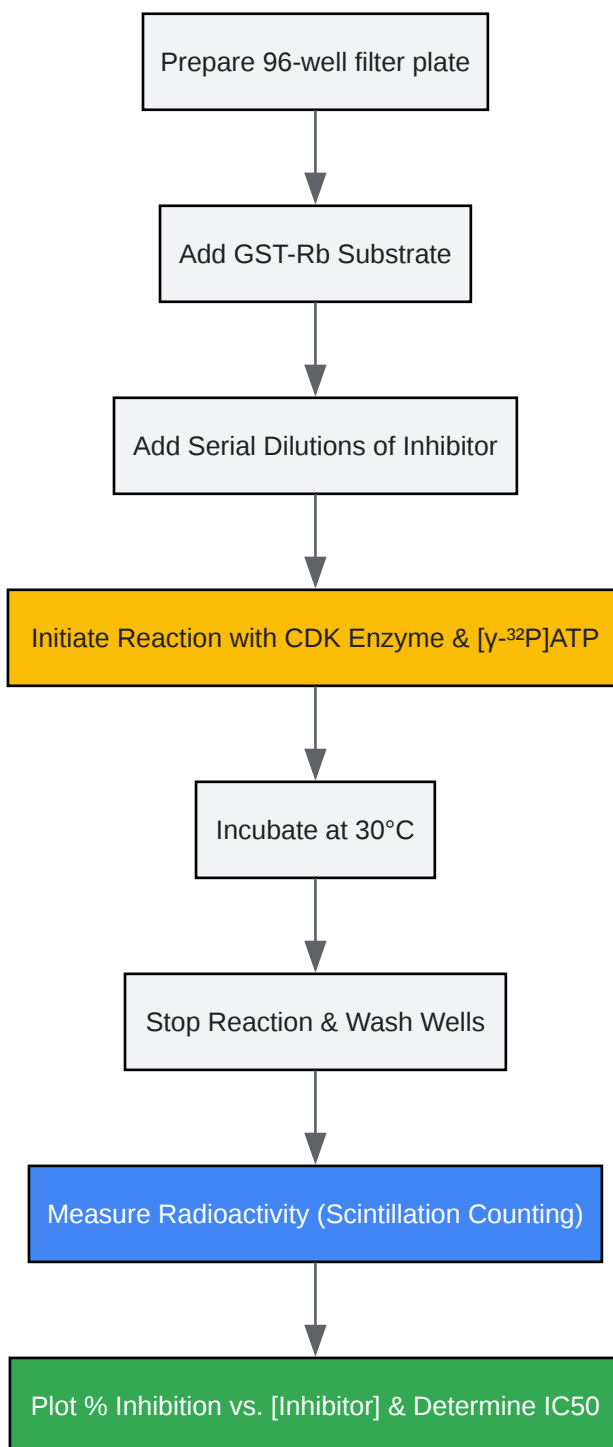
Materials:

- Recombinant human CDK4/Cyclin D1 enzyme complex
- GST-tagged Retinoblastoma protein (GST-Rb) as a substrate
- [γ - 32 P]ATP (radioactive ATP)
- Kinase buffer (e.g., 50 mmol/L HEPES, pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L EGTA)
- Test inhibitor (**Rivaciclib**) at various concentrations
- 96-well filter plates
- Scintillation counter

Procedure:

- Plate Preparation: Pre-wet the 96-well filter plates with kinase buffer, then remove the buffer by vacuum.
- Substrate Addition: Add a solution containing GST-Rb substrate to each well.
- Inhibitor Addition: Add serial dilutions of the test inhibitor (**Rivaciclib**) to the wells. Include a control well with no inhibitor (vehicle only).
- Reaction Initiation: Add a reaction mix containing [γ - 32 P]ATP and the CDK4/Cyclin D1 enzyme to each well to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes) to allow for phosphorylation of the substrate.
- Reaction Termination and Washing: Stop the reaction and wash the wells multiple times with a wash buffer (e.g., TNEN buffer) to remove unincorporated [γ - 32 P]ATP.

- Detection: Measure the amount of radioactivity incorporated into the GST-Rb substrate in each well using a scintillation counter.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined from this curve as the concentration of inhibitor that results in 50% inhibition of kinase activity.



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Caption: A typical workflow for an in vitro radiometric kinase inhibition assay.

In summary, **Rivaciclib** presents a compelling kinase inhibition profile with potent activity against key cell cycle and transcriptional CDKs. Its selectivity distinguishes it from other inhibitors and provides a strong rationale for its continued investigation in oncology. The methodologies and comparative data provided herein offer a foundation for researchers to further explore the therapeutic potential of **Rivaciclib**.

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